molecular formula C25H20FNO4S B302107 (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302107
M. Wt: 449.5 g/mol
InChI Key: BMEZXIZUIMZICR-UCQKPKSFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as BMBT, is a novel thiazolidinedione derivative that has shown promising results in scientific research. This compound has been synthesized through a multi-step process and has been studied for its potential applications in various fields, including cancer treatment, diabetes management, and inflammation.

Mechanism of Action

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its biological effects by targeting the Akt/mTOR signaling pathway, which is involved in cell growth, proliferation, and survival. This compound inhibits the activation of Akt and mTOR, leading to the induction of apoptosis in cancer cells. Furthermore, this compound has been shown to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of various diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of pro-inflammatory cytokine expression. Additionally, this compound has been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is its specificity towards the Akt/mTOR signaling pathway, which makes it a promising candidate for cancer treatment. However, there are also some limitations associated with this compound, including its poor solubility in water and its potential toxicity at high doses.

Future Directions

There are several future directions for research on (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its potential applications in other fields, such as neurodegenerative diseases and autoimmune disorders. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to determine its safety and efficacy in clinical trials.

Synthesis Methods

The synthesis of (5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves several steps, including the condensation of 4-(benzyloxy)-3-methoxybenzaldehyde and 4-fluorobenzylamine, followed by the addition of thiosemicarbazide and cyclization to form the thiazolidine ring. The final product is obtained through the removal of the benzyl protecting group using hydrogenation.

Scientific Research Applications

(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied for its potential applications in cancer treatment. In vitro studies have shown that this compound can induce apoptosis in cancer cells by inhibiting the Akt/mTOR signaling pathway. Additionally, this compound has been shown to inhibit the growth and metastasis of various cancer cell lines, including breast cancer and lung cancer.

properties

Molecular Formula

C25H20FNO4S

Molecular Weight

449.5 g/mol

IUPAC Name

(5Z)-3-[(4-fluorophenyl)methyl]-5-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C25H20FNO4S/c1-30-22-13-19(9-12-21(22)31-16-18-5-3-2-4-6-18)14-23-24(28)27(25(29)32-23)15-17-7-10-20(26)11-8-17/h2-14H,15-16H2,1H3/b23-14-

InChI Key

BMEZXIZUIMZICR-UCQKPKSFSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)OCC4=CC=CC=C4

Origin of Product

United States

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